
1-tert-Butyl-5,6-dimethoxy-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-5,6-dimethoxy-1H-indene is a chemical compound belonging to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring
Preparation Methods
The synthesis of 1-tert-Butyl-5,6-dimethoxy-1H-indene typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indene derivatives and tert-butyl and methoxy substituents.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis of the compound.
Chemical Reactions Analysis
1-tert-Butyl-5,6-dimethoxy-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and metal catalysts, resulting in the formation of reduced derivatives.
Substitution: The methoxy and tert-butyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new compounds with different functional groups.
Scientific Research Applications
1-tert-Butyl-5,6-dimethoxy-1H-indene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the functions of specific biomolecules.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-5,6-dimethoxy-1H-indene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
1-tert-Butyl-5,6-dimethoxy-1H-indene can be compared with other similar compounds:
Similar Compounds: Examples include 1-tert-Butyl-1H-indene, 5,6-dimethoxy-1H-indene, and other indene derivatives with different substituents.
Uniqueness: The presence of both tert-butyl and methoxy groups in this compound imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other indene derivatives.
Properties
CAS No. |
61440-68-4 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-tert-butyl-5,6-dimethoxy-1H-indene |
InChI |
InChI=1S/C15H20O2/c1-15(2,3)12-7-6-10-8-13(16-4)14(17-5)9-11(10)12/h6-9,12H,1-5H3 |
InChI Key |
GTGUMCPEFSPMBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C=CC2=CC(=C(C=C12)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2,4-Dichlorophenyl)-3-phenylpropyl]imidazole;nitric acid](/img/structure/B14573452.png)
![Isoquinoline, 4-[(2,6-dichlorophenyl)methyl]-6,7-dimethoxy-](/img/structure/B14573453.png)
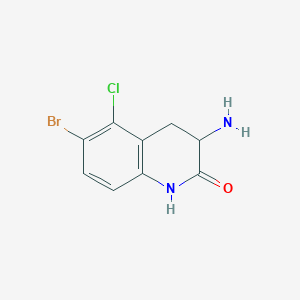
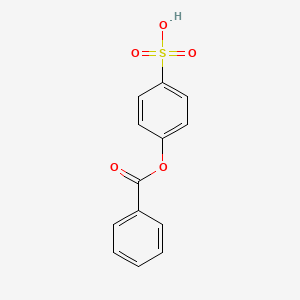
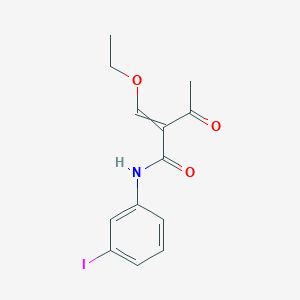
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1,6-dimethyl-](/img/structure/B14573486.png)
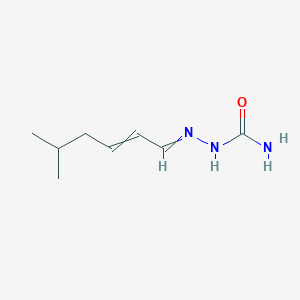
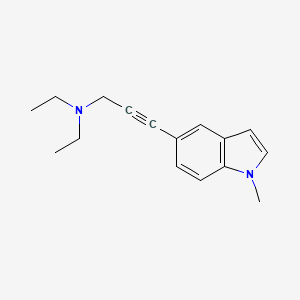
![Ethanol, 2-[(3-bromobicyclo[3.2.1]oct-3-en-2-yl)oxy]-](/img/structure/B14573514.png)
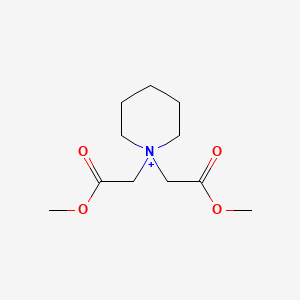
silane](/img/structure/B14573540.png)
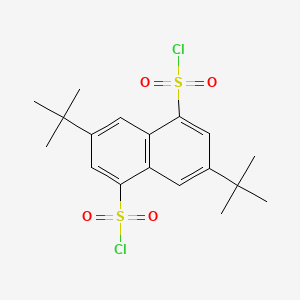
![2-[(Propan-2-yl)oxy]-2H-1,3,2-benzodioxaborole](/img/structure/B14573556.png)

